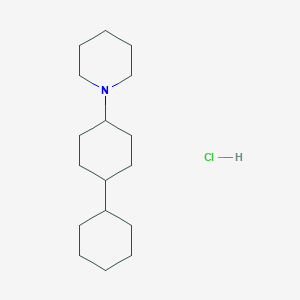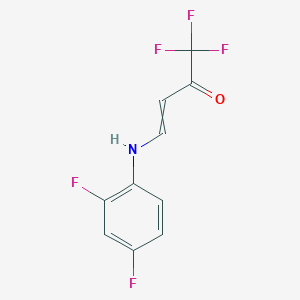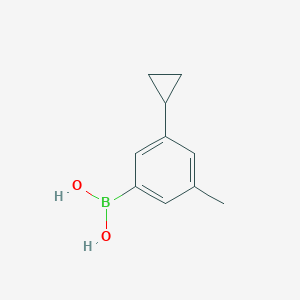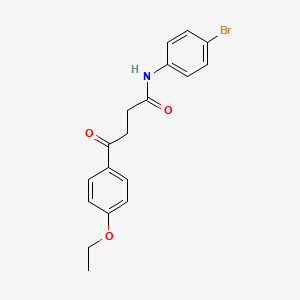
6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains both bromomethyl and trifluoromethyl groups attached to a pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the bromination of a precursor compound. One common method is the bromination of 6-(trifluoromethyl)pyridazin-3(2H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.
科学研究应用
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors or liquid crystals.
Chemical Biology: It can be employed as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
作用机制
The mechanism of action of 6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The bromomethyl group can serve as a reactive handle for covalent modification of the target, while the trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
相似化合物的比较
Similar Compounds
6-(Trifluoromethyl)pyridazin-3-amine: This compound lacks the bromomethyl group but retains the trifluoromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Trifluoromethyl)pyridazin-3-amine: Similar to the above compound but with the trifluoromethyl group at a different position, affecting its reactivity and binding properties.
Uniqueness
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and electronic properties
属性
分子式 |
C6H4BrF3N2O |
|---|---|
分子量 |
257.01 g/mol |
IUPAC 名称 |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H4BrF3N2O/c7-2-3-1-4(6(8,9)10)5(13)12-11-3/h1H,2H2,(H,12,13) |
InChI 键 |
MSPKXXDHXUMTFV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NN=C1CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)


![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)

![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)





![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
